molecular formula C6H12N2S4 B3340051 methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate CAS No. 20721-48-6

methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate

Cat. No. B3340051
CAS RN: 20721-48-6
M. Wt: 240.4 g/mol
InChI Key: KUUUDIJBRGBBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl carbamodithioates are a class of organic compounds that contain sulfur and nitrogen . They are often used in various chemical reactions due to their unique chemical properties .


Synthesis Analysis

While specific synthesis methods for your compound were not found, carbamodithioates can generally be synthesized through various methods, including the reaction of amines with carbon disulfide .


Chemical Reactions Analysis

Carbamodithioates can participate in various chemical reactions. For example, they can be used as agents in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, a type of controlled radical polymerization .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., are crucial for understanding how a compound behaves under different conditions. Unfortunately, this information was not found for your compound .

Scientific Research Applications

1. Tyrosinase Inhibition and Transportation Behavior

  • Synthesis and Tyrosinase Inhibition : The study by Chaves et al. (2018) discusses the synthesis of β-enamino thiosemicarbazide derivatives including a compound structurally related to methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate. One compound, ETS1, demonstrated a high inhibition percentage (89%) against tyrosinase activity through an uncompetitive inhibitory mechanism. Quantum chemical calculations and molecular docking suggested its potential as a tyrosinase inhibitor, interacting with key amino acid residues and exhibiting efficient transport behavior by human serum albumin (HSA) (Chaves et al., 2018).

2. Influence in Polymerization Processes

  • Reversible Addition-Fragmentation Chain Transfer Polymerization : Zhou et al. (2007) researched the use of dithiocarbamates in the polymerization of various monomers like styrene and methyl acrylate. Their study demonstrated that the chemical structure of dithiocarbamates significantly influences the polymerization rate and efficiency, indicating the potential role of compounds like this compound in controlled/living polymerization (Zhou et al., 2007).

3. Applications in Ion Channel Structure Probing

  • Novel Thiol Reagent for Ion Channel Structure : Foong et al. (1997) synthesized a novel thiol reagent, MTSAC, which contains a carbamate functional group similar to the subject compound. MTSAC exhibited distinct effects on single-channel currents in gramicidin channels, suggesting its utility in studying ion channel proteins (Foong et al., 1997).

4. Exploration of Chemical Reactions

  • Reaction with Hydroxylamine : The research by Suyama et al. (1994) involved the reaction of O-ethyl S-methyl N-cyanocarbonimidothioate with hydroxylamine, leading to the formation of specific oxadiazole derivatives. This study indicates the reactivity of similar compounds in producing heterocyclic structures (Suyama et al., 1994).

Mechanism of Action

Target of Action

Dimethyl N,N’-(ethylene)bisdithiocarbamate primarily targets metal-dependant and sulfhydryl enzyme systems in fungi, bacteria, plants, and insects, as well as mammals . These enzyme systems play crucial roles in various biological processes, including metabolic reactions and signal transduction.

Mode of Action

The compound interacts with its targets by exploiting its strong metal binding capacity . It acts as an enzyme inhibitor, inhibiting catalytic and regulatory thiol groups of cytoplasm constituents . This inhibition is achieved by organic electrophiles (isocyanates, carbonyl disulfide, and isothiocyanates) generated by the metabolism of the parent molecules or by the coordinated metal ions .

Biochemical Pathways

The affected biochemical pathways primarily involve the disruption of metal-dependant and sulfhydryl enzyme systems . The inhibition of these enzymes can lead to a cascade of effects, disrupting various downstream biochemical pathways. The specific pathways affected can vary depending on the organism and the specific enzymes inhibited.

Pharmacokinetics

The pharmacokinetics of dimethyl N,N’-(ethylene)bisdithiocarbamate involves several stages, including absorption, biotransformation, and excretion . The compound is absorbed and then biotransformed, during which it generates organic electrophiles . These electrophiles are then involved in the inhibition of the target enzymes. The metabolites of the compound are then excreted .

Result of Action

The result of the compound’s action at the molecular and cellular level is the inhibition of key enzymes , leading to disruption of normal cellular functions . This can result in the death of the organism, such as fungi or bacteria, making the compound effective as a pesticide .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of dimethyl N,N’-(ethylene)bisdithiocarbamate. For instance, the compound’s degradation in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis . Therefore, environmental conditions such as light exposure and pH can affect the compound’s stability and efficacy .

Safety and Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the necessary safety precautions. It’s important to refer to the SDS of a specific compound to understand its safety and hazards .

Future Directions

Research in the field of organic chemistry is continuously evolving with new compounds being synthesized and studied for their potential applications. While specific future directions for your compound were not found, research into similar compounds is ongoing .

Biochemical Analysis

Biochemical Properties

Dimethyl N,N’-(ethylene)bisdithiocarbamate interacts with various enzymes, proteins, and other biomolecules. The mechanism of action exploits its strong metal binding capacity (with Cu (II), Fe (II), Fe (III), Co (II), Mn (II), Ni (II) and Pb (II)) acting as enzyme inhibitors . Indeed, it inhibits catalytic and regulatory thiol groups of cytoplasm constituents by organic electrophiles (isocyanates, carbonyl disulfide and isothiocyanates) generated by the metabolism of the parent molecules or by the coordinated metal ions (Zn (II) and Mn (II)) .

Cellular Effects

It is known that it has a broad spectrum of activity against various plant pathogens, including fungi, bacteria, plants, and insects

Molecular Mechanism

The molecular mechanism of Dimethyl N,N’-(ethylene)bisdithiocarbamate involves its strong metal binding capacity, acting as an enzyme inhibitor . It inhibits catalytic and regulatory thiol groups of cytoplasm constituents by organic electrophiles generated by the metabolism of the parent molecules or by the coordinated metal ions .

Temporal Effects in Laboratory Settings

Current studies suggest that the environmental degradation in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis .

Metabolic Pathways

It is known that it has a strong metal binding capacity, which suggests that it may interact with metal-dependent enzymes .

Transport and Distribution

Current studies suggest that it has a strong metal binding capacity, which may influence its localization or accumulation .

Subcellular Localization

Given its strong metal binding capacity, it may interact with metal-dependent enzymes in various cellular compartments .

properties

IUPAC Name

methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S4/c1-11-5(9)7-3-4-8-6(10)12-2/h3-4H2,1-2H3,(H,7,9)(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUUDIJBRGBBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NCCNC(=S)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate
Reactant of Route 4
Reactant of Route 4
methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate
Reactant of Route 6
Reactant of Route 6
methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.